

An In-depth Technical Guide to 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Acetamido-3-ethoxynitrobenzene
Cat. No.:	B055610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

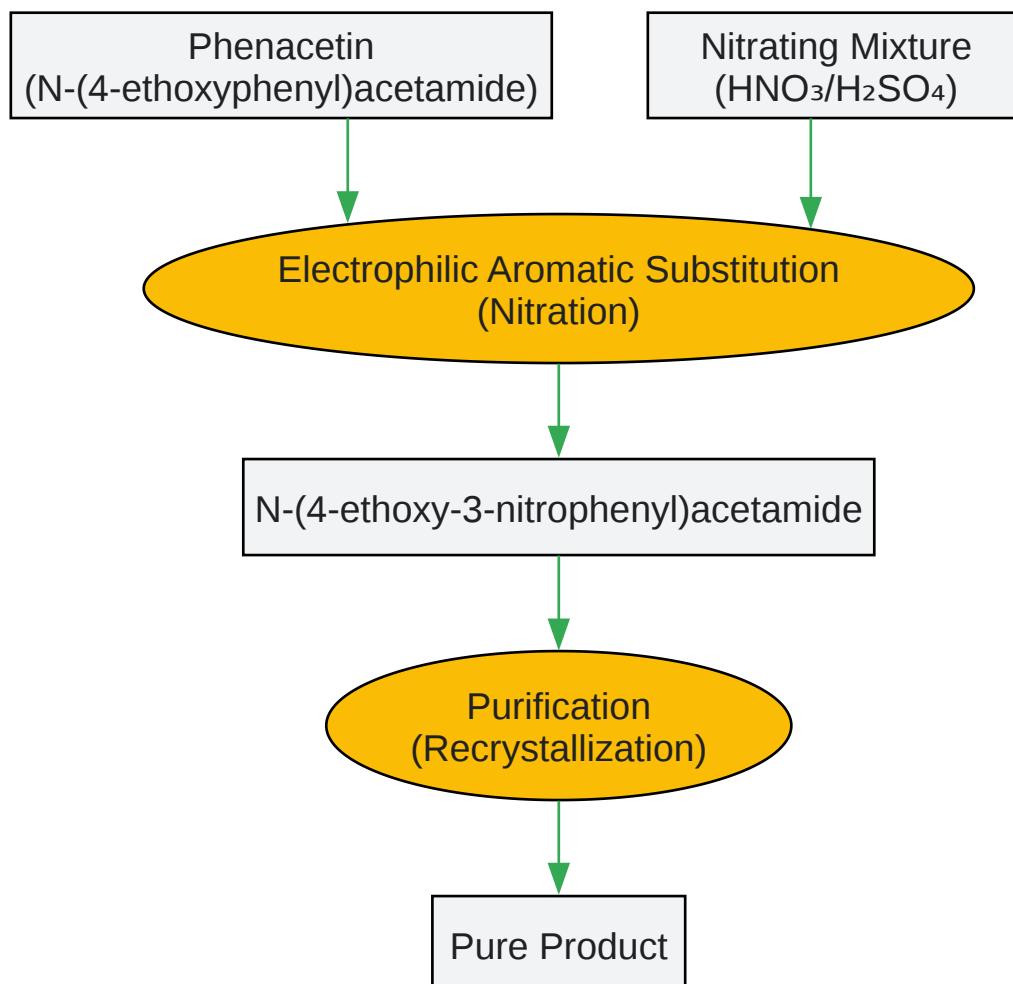
IUPAC Name: N-(4-ethoxy-3-nitrophenyl)acetamide[1]

CAS Number: 1777-84-0[1][2]

This guide provides a comprehensive overview of N-(4-ethoxy-3-nitrophenyl)acetamide, a nitroaromatic compound of interest in medicinal chemistry and drug development. Due to limited direct biological data on this specific molecule, this guide incorporates relevant information from its structural parent, phenacetin, and the broader class of nitroaromatic compounds to provide a thorough understanding of its potential properties and applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(4-ethoxy-3-nitrophenyl)acetamide. This data is crucial for its handling, formulation, and analysis in a research setting.


Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₄	[2][3]
Molecular Weight	224.21 g/mol	[1]
Appearance	Beige powder	[4]
Melting Point	103.5 °C	[3]
Boiling Point	429.6 °C at 760 mmHg	[3]
Density	1.282 g/cm ³	[3]
Solubility	Insoluble in water	[4]
XLogP3	0.9	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide is not readily available in the searched literature, a common method for its production is the nitration of phenacetin (N-(4-ethoxyphenyl)acetamide). Additionally, a detailed protocol for a closely related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, provides a valuable template for its synthesis.

Conceptual Synthesis Workflow

The synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide would logically follow the electrophilic nitration of phenacetin. The ethoxy group is an activating, ortho-, para-director. Due to steric hindrance from the ethoxy group, the nitro group is likely to be directed to the position ortho to the acetamido group (position 3).

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of a Related Compound, N-(4-Methoxy-2-nitrophenyl)acetamide

This protocol can be adapted for the synthesis of the title compound by substituting the starting material with the corresponding ethoxy aniline derivative.

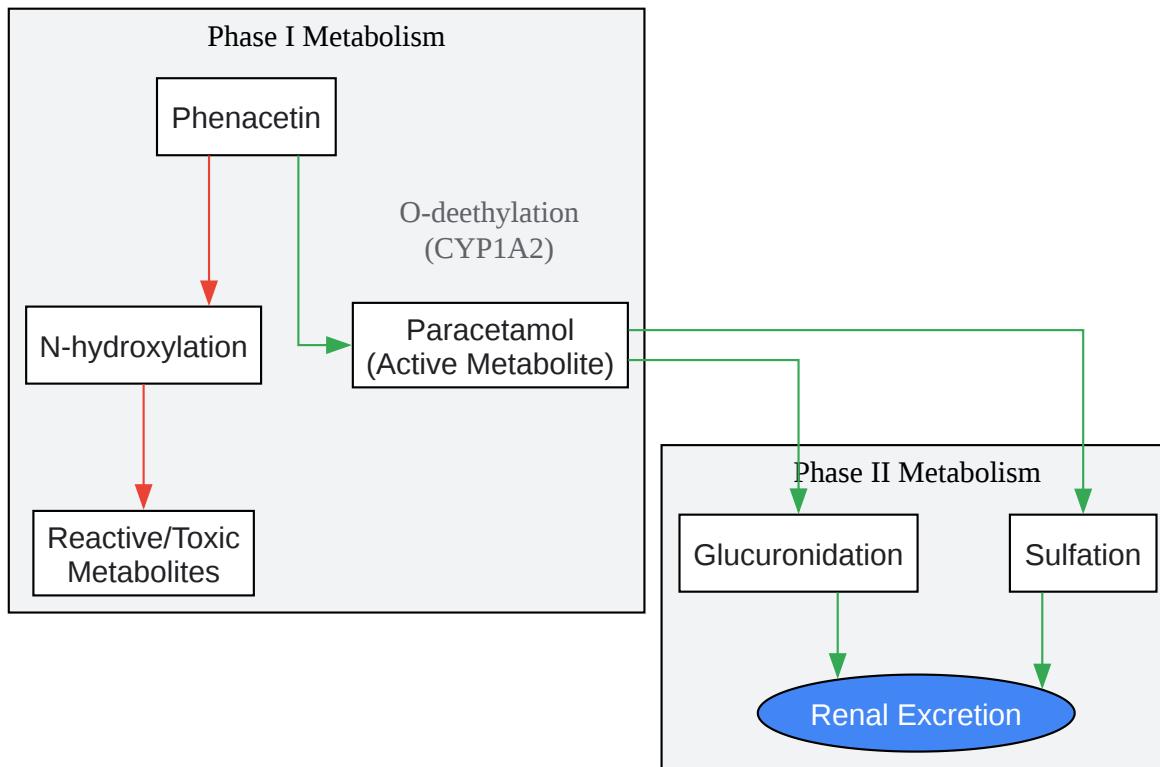
Materials:

- 4-methoxy-2-nitroaniline (or 4-ethoxy-2-nitroaniline)
- Acetic anhydride

- Glacial acetic acid

Procedure:

- Dissolve 20 mmol of the substituted aniline in 30 ml of glacial acetic acid.
- Add a 20% molar excess (24 mmol) of acetic anhydride to the solution.
- Reflux the reaction mixture for 2 hours, with continuous stirring.
- After the reaction is complete, dry the mixture under vacuum.
- Purify the resulting residue by recrystallization twice from deionized water to obtain the final product.


Biological Context and Potential Applications

Direct biological activity data for N-(4-ethoxy-3-nitrophenyl)acetamide is scarce in publicly available literature. However, its structural similarity to phenacetin and its classification as a nitroaromatic compound provide a basis for predicting its potential biological and toxicological profile.

Metabolic Pathways and Toxicological Considerations

The presence of the nitro group is a key determinant of the biological activity and toxicity of nitroaromatic compounds. The bioreduction of the nitro group can lead to the formation of reactive intermediates that may exert therapeutic or toxic effects.

The parent compound, phenacetin, undergoes extensive metabolism in the liver, primarily through O-deethylation to form the active analgesic, paracetamol (acetaminophen). However, alternative metabolic pathways, such as N-hydroxylation, can lead to toxic metabolites. It is plausible that N-(4-ethoxy-3-nitrophenyl)acetamide could undergo similar metabolic transformations.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of the parent compound, phenacetin.

Potential Therapeutic Relevance of the Nitroaromatic Moiety

Nitroaromatic compounds are a significant class of therapeutic agents with a wide range of pharmacological activities, including antibacterial, antiprotozoal, and anticancer effects. The biological activity is often linked to the reduction of the nitro group in hypoxic environments, which are characteristic of solid tumors and anaerobic bacteria. This can lead to the formation of cytotoxic reactive nitrogen species.

Given this, N-(4-ethoxy-3-nitrophenyl)acetamide could be investigated as a potential hypoxia-activated prodrug. Further research would be required to determine its specific biological

targets and mechanism of action.

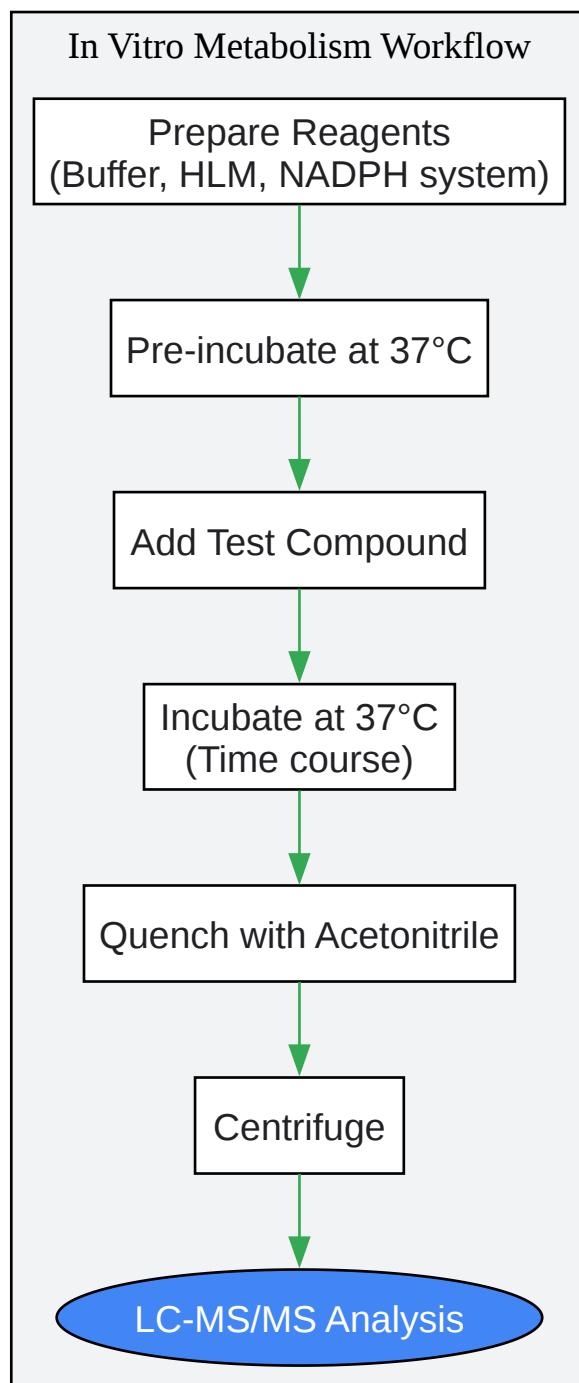
Experimental Protocols for Biological Evaluation

The following are example protocols that would be relevant for the initial biological characterization of N-(4-ethoxy-3-nitrophenyl)acetamide, based on the known properties of related compounds.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of a test compound.

Materials:


- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Test compound (N-(4-ethoxy-3-nitrophenyl)acetamide)
- Acetonitrile for quenching the reaction
- LC-MS/MS for analysis

Procedure:

- Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
- Add HLM to the master mix to a final protein concentration of 0.5 mg/mL.
- Pre-warm the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the test compound (e.g., at a final concentration of 1 µM).

- Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench the reaction by adding an equal volume of cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.

Workflow for In Vitro Metabolism Studies

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro metabolism study.

Conclusion

N-(4-ethoxy-3-nitrophenyl)acetamide is a nitroaromatic compound with well-defined chemical properties. While direct biological data is limited, its structural relationship to phenacetin and the known activities of nitroaromatic compounds suggest potential for further investigation in drug discovery, particularly as a candidate for a hypoxia-activated prodrug. The provided experimental protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to elucidate its specific mechanism of action, metabolic fate, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-Nitro-p-acetophenetidide | C10H12N2O4 | CID 15685 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. lookchem.com [lookchem.com]
- 4. N-(4-ethoxy-3-nitrophenyl)acetamide | 1777-84-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Acetamido-3-ethoxynitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055610#4-acetamido-3-ethoxynitrobenzene-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com